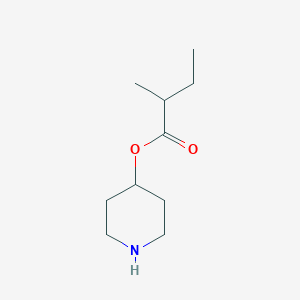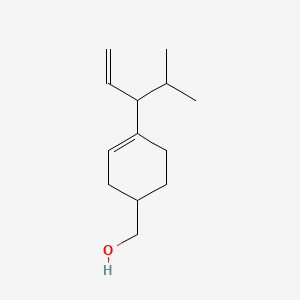
(4-(4-Methylpent-1-en-3-yl)cyclohex-3-en-1-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol is an organic compound with the molecular formula C13H22O It is characterized by a cyclohexene ring substituted with a methanol group and a 4-methylpenten-3-yl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol typically involves the reaction of cyclohexene with a suitable alkylating agent to introduce the 4-methylpenten-3-yl group. The reaction conditions often include the use of a strong base to deprotonate the cyclohexene, followed by the addition of the alkylating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol may involve more efficient catalytic processes. Catalysts such as palladium or nickel complexes can be used to facilitate the alkylation reaction. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The double bonds in the cyclohexene ring and the side chain can be reduced to form saturated compounds.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-al (aldehyde) or 4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-oic acid (carboxylic acid).
Reduction: Formation of 4-(4-Methylpentyl)cyclohexane-1-methanol.
Substitution: Formation of 4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-halide.
科学的研究の応用
4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
作用機序
The mechanism of action of 4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
- 4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-al
- 4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-oic acid
- 4-(4-Methylpentyl)cyclohexane-1-methanol
Uniqueness
4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexene ring with a methanol group and a 4-methylpenten-3-yl side chain makes it a versatile compound with potential applications across various fields. The presence of both unsaturated and hydroxyl functional groups allows for diverse chemical reactivity and interactions with biological targets.
特性
分子式 |
C13H22O |
|---|---|
分子量 |
194.31 g/mol |
IUPAC名 |
[4-(4-methylpent-1-en-3-yl)cyclohex-3-en-1-yl]methanol |
InChI |
InChI=1S/C13H22O/c1-4-13(10(2)3)12-7-5-11(9-14)6-8-12/h4,7,10-11,13-14H,1,5-6,8-9H2,2-3H3 |
InChIキー |
VUSLNBHTGSEFRW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C=C)C1=CCC(CC1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


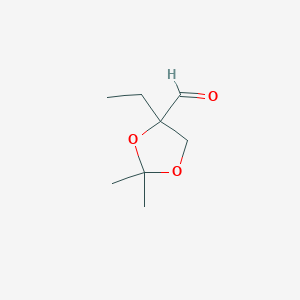
![N-[2-(furan-2-yl)-3H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B13834010.png)
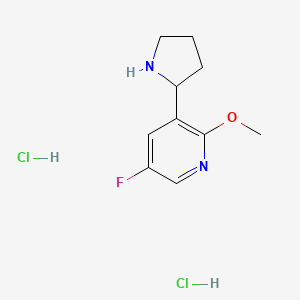
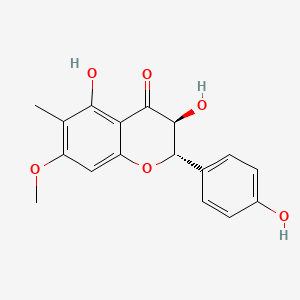
![2-[(2-Chloroacetyl)amino]-2-ethylbutanoic acid](/img/structure/B13834033.png)
![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-16-acetyloxy-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate](/img/structure/B13834039.png)
![4-[(2-Bromoacetyl)amino]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B13834058.png)
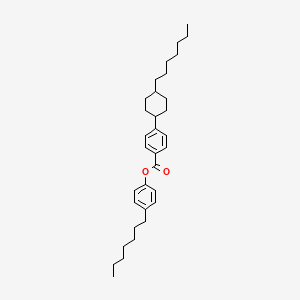
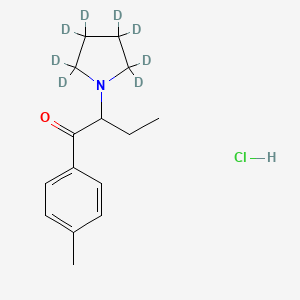
![methyl 4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoate](/img/structure/B13834079.png)
![1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine](/img/structure/B13834089.png)
